1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride is a chemical compound with a piperidine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group and a benzyloxy group attached to the piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-one with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the benzyloxy group in this compound makes it unique and may contribute to its specific biological activities and reactivity.
Biological Activity
1-Benzyl-3-(benzyloxy)piperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22ClN2O2
- Molecular Weight : 334.83 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines.
- Cholinesterase Inhibition : It may serve as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
- Dopamine Receptor Activity : Research indicates its potential as a dopamine receptor antagonist, particularly targeting D4 receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was tested against several human cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
The mechanism underlying the biological activity of this compound involves several pathways:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in cancer proliferation and neurotransmission.
- Receptor Interaction : It interacts with dopamine receptors, particularly D4 receptors, influencing dopaminergic signaling pathways.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro.
Case Study 1: In Vitro Antiproliferative Effects
A study evaluated the antiproliferative effects of the compound on breast cancer cells using the MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Neuroprotective Properties
Another study focused on the cholinergic system, where the compound was assessed for its ability to inhibit AChE activity. The findings suggested that it could potentially be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxic effects is crucial for therapeutic applications:
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (t1/2) | 4.4 hours |
Clearance (CL) | 22 mL/min/kg |
Brain Penetration (Kp) | 2.9 |
These parameters suggest that while the compound has a reasonable half-life and clearance rate, further studies are needed to assess its safety profile.
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-benzyl-3-phenylmethoxypiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c21-18-11-12-20(13-16-7-3-1-4-8-16)14-19(18)22-15-17-9-5-2-6-10-17;/h1-10,19H,11-15H2;1H |
InChI Key |
IRJKTIAPCUKQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)OCC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.